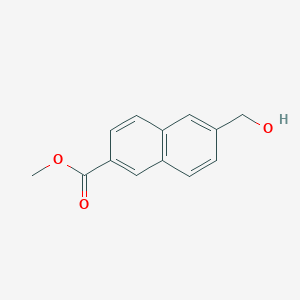

Methyl 6-(Hydroxymethyl)-2-naphthoate

Übersicht

Beschreibung

Methyl 6-(Hydroxymethyl)-2-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by a naphthalene ring system substituted with a hydroxymethyl group at the 6-position and a methoxycarbonyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Hydroxymethyl)-2-naphthoate typically involves the esterification of 6-(Hydroxymethyl)-2-naphthoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is isolated by distillation or crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: 6-Formyl-2-naphthoate or 6-Carboxy-2-naphthoate.

Reduction: 6-(Hydroxymethyl)-2-naphthol.

Substitution: Various substituted naphthoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Properties:

Research indicates that derivatives of naphthoate compounds exhibit significant anti-inflammatory effects. For instance, a study on methyl-1-hydroxy-2-naphthoate demonstrated its ability to inhibit lipopolysaccharide-induced inflammatory responses in murine macrophages by suppressing the activation of NF-κB and MAPK signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity:

Methyl 6-(Hydroxymethyl)-2-naphthoate has also been investigated for its antimicrobial properties. Its structural features allow it to interact with biological membranes, potentially leading to the development of new antibiotics or antifungal agents.

Organic Synthesis

Synthetic Intermediate:

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its ability to undergo further chemical modifications makes it valuable in creating complex organic compounds used in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Derivatives

A notable case involved the synthesis of various naphthoate derivatives from this compound through reactions such as esterification and alkylation. These derivatives were evaluated for their biological activities, showcasing the versatility of the starting compound .

Material Science

Polymer Additives:

this compound can be utilized as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve performance characteristics significantly.

Nanoparticle Stabilization:

Recent studies have explored the use of this compound in stabilizing nanoparticles for drug delivery systems. The naphthalene moiety provides a hydrophobic environment that can encapsulate drugs, while the hydroxymethyl group facilitates interaction with biological systems .

Data Table: Applications Overview

| Application Area | Description | Example Case Study |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and antimicrobial properties | Inhibition of LPS-induced inflammation |

| Organic Synthesis | Intermediate for synthesizing bioactive compounds | Derivatives synthesized via esterification |

| Material Science | Enhances polymer properties and stabilizes nanoparticles | Use in drug delivery systems |

Wirkmechanismus

The mechanism of action of Methyl 6-(Hydroxymethyl)-2-naphthoate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The naphthalene ring system provides a rigid framework that can fit into hydrophobic pockets of proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

- Methyl 2-naphthoate

- Methyl 6-methoxy-2-naphthoate

- Methyl 6-acetyl-2-naphthoate

Comparison: Methyl 6-(Hydroxymethyl)-2-naphthoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to Methyl 2-naphthoate, it has additional functional groups that allow for more diverse chemical transformations. Methyl 6-methoxy-2-naphthoate and Methyl 6-acetyl-2-naphthoate differ in the substituents on the naphthalene ring, leading to variations in their chemical and biological properties.

Eigenschaften

Molekularformel |

C13H12O3 |

|---|---|

Molekulargewicht |

216.23 g/mol |

IUPAC-Name |

methyl 6-(hydroxymethyl)naphthalene-2-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7,14H,8H2,1H3 |

InChI-Schlüssel |

QXRASHQBZPURDP-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)CO |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.